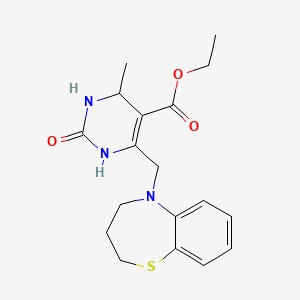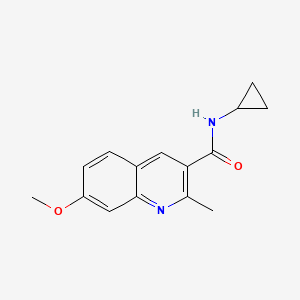![molecular formula C15H21N3O B7461585 N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in recent years. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide inhibits NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugation to target proteins regulates various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. This compound disrupts the cullin-RING E3 ubiquitin ligase (CRL) complex, which is involved in the degradation of various proteins, including those involved in cancer cell survival and proliferation. This leads to the accumulation of CRL substrates, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, lung, and leukemia. This compound also inhibits tumor growth in xenograft models of breast, prostate, and lung cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in various cancer models. This compound has also been shown to inhibit angiogenesis, which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide is its specificity for NAE, which reduces off-target effects. This compound has also shown promising results in preclinical studies as a potential anticancer agent. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy. Moreover, this compound has shown toxicity in some animal models, which warrants further investigation.
Zukünftige Richtungen
Future research on N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide could focus on improving its solubility and bioavailability to enhance its efficacy. Moreover, the combination of this compound with other anticancer agents could be explored to enhance its therapeutic potential. Further studies on the mechanism of action of this compound could also provide insights into its potential applications beyond cancer therapy. Finally, the development of this compound analogs with improved pharmacokinetic properties could lead to the discovery of novel anticancer agents.
Synthesemethoden
The synthesis of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide involves several steps. The starting material is 4-methylpiperazine, which is reacted with 2-bromo-1-(4-nitrophenyl)ethanone to yield 2-(4-methylpiperazin-1-yl)acetophenone. This intermediate is then reacted with cyclopropanecarbonyl chloride to form this compound. The final product is purified by column chromatography to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound can inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This compound induces cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in various cancer models.
Eigenschaften
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-17-8-10-18(11-9-17)14-5-3-2-4-13(14)16-15(19)12-6-7-12/h2-5,12H,6-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMCEOOWJFKITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)

![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)

![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
